![molecular formula C20H14FN5O2 B2574946 8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923377-95-1](/img/structure/B2574946.png)
8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that belongs to the class of imidazo[2,1-f]purine derivatives. It has been studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. This research enabled the identification of potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands, demonstrating the compound's potential as a lead for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Chemical Properties and Applications
The chemical properties and potential applications of imidazo[1,2-a]purine derivatives related to acyclovir were investigated, indicating that specific modifications to the purine structure could influence biological activity and photophysical properties (Wenska et al., 2004).
Mechanism of Action
Target of Action
Compounds similar to “8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” often target enzymes or receptors in the body. For example, they might inhibit a specific enzyme involved in a disease pathway, or they might bind to a receptor and block its activity .
Mode of Action
Once the compound binds to its target, it can alter the target’s activity. This could involve inhibiting an enzyme’s ability to catalyze a reaction, or preventing a receptor from triggering a cellular response .
Biochemical Pathways
The compound’s action on its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, it could disrupt a metabolic pathway and reduce the production of a harmful substance .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties will influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed throughout the body, how it is metabolized by the liver, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
The ultimate effect of the compound will depend on its specific mechanism of action. This could range from reducing symptoms of a disease, slowing disease progression, or potentially curing a disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. For example, certain compounds might be more effective at a specific pH or temperature, or their action might be enhanced or inhibited by other molecules .
properties
IUPAC Name |
6-(2-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-7-3-2-4-8-12)26(19(25)22-17)14-10-6-5-9-13(14)21/h2-11H,1H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEBHTCVFKARKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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